potassium;9H-xanthen-9-ide
Description
Contextualization within Carbanion Chemistry
A carbanion is an anion in which a carbon atom has an unshared pair of electrons and bears a negative charge. organic-chemistry.org The stability and reactivity of a carbanion are influenced by several factors, including inductive effects, hybridization, and the extent of conjugation. savemyexams.com The 9H-xanthen-9-ide carbanion is particularly stable due to the effective delocalization of the negative charge throughout its tricyclic framework.
The resonance structures of the 9H-xanthen-9-ide anion illustrate the distribution of the negative charge. The presence of the oxygen heteroatom in the xanthene core introduces an inductive effect and also participates in the delocalization, further contributing to the stability of the carbanion. This is a key difference when compared to the isoelectronic fluorenide anion, where the delocalization occurs only over the carbon framework.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 9H-Xanthene | 92-83-1 | C13H10O | 182.22 g/mol nih.gov |
| Potassium;9H-xanthen-9-ide | 61574-23-0 | C13H9KO | Not available |
| Xanthone (B1684191) | 90-47-1 | C13H8O2 | 196.20 g/mol |
| Xanthydrol | 90-46-0 | C13H10O2 | 198.22 g/mol chemicalbook.com |
Significance of Alkali Metal Xanthenides in Advanced Organic Synthesis
Alkali metal salts of carbanions are widely employed in organic synthesis as strong bases and nucleophiles. britannica.comwikipedia.org The choice of the alkali metal counterion (e.g., lithium, sodium, or potassium) can significantly influence the reactivity and selectivity of the carbanion. wikipedia.org Potassium salts, in general, tend to be more ionic and less coordinating than their lithium counterparts, which can lead to increased reactivity of the associated anion. wikipedia.org
This compound serves as a potent nucleophile in a variety of chemical transformations. Its utility is demonstrated in reactions where the formation of a new carbon-carbon or carbon-heteroatom bond is desired. For instance, it can participate in nucleophilic substitution and addition reactions. The synthesis of various xanthene derivatives often proceeds through the generation of a carbanion at the 9-position, highlighting the importance of this intermediate. up.pt
The reactivity of alkali metal xanthenides can be modulated by the nature of the alkali metal. The trend in reactivity down Group 1 of the periodic table generally shows an increase. savemyexams.comtutormyself.com Thus, potassium xanthenide is expected to be more reactive than sodium and lithium xanthenides. This increased reactivity can be advantageous in reactions requiring a strong nucleophile. The use of potassium bases, such as potassium hydride, is common in organic synthesis to generate reactive intermediates. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
61574-23-0 |
|---|---|
Molecular Formula |
C13H9KO |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
potassium;9H-xanthen-9-ide |
InChI |
InChI=1S/C13H9O.K/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI Key |
SUZLVGDVFYHEPV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium 9h Xanthen 9 Ide
Generation of the 9H-Xanthen-9-ide Anion
The formation of the 9H-xanthen-9-ide anion is the precursor to obtaining its potassium salt. This can be primarily achieved through direct deprotonation, with photochemical pathways typically leading to different reactive species.
The most direct route to the 9H-xanthen-9-ide anion is the deprotonation of the parent molecule, 9H-xanthene. This process involves the removal of a proton from the C9 position by a sufficiently strong base. The acidity of the C-H bond at the 9-position, flanked by two benzene (B151609) rings and an oxygen atom, makes it susceptible to deprotonation.
The feasibility of this deprotonation is governed by the relative acidities (pKa values) of 9H-xanthene and the conjugate acid of the base used. For the reaction to proceed favorably, the pKa of the base's conjugate acid must be significantly higher than that of 9H-xanthene. While the precise pKa of 9H-xanthene is not extensively documented, it is estimated to be in the range of other benzylic protons, requiring a strong base for efficient deprotonation.
Suitable bases for this purpose are typically potassium-containing strong bases, which will be discussed in further detail in section 2.2.2. The general principle involves the selection of a base whose conjugate acid is a much weaker acid than 9H-xanthene, thus driving the equilibrium towards the formation of the 9H-xanthen-9-ide anion.
| Base | Conjugate Acid | Approximate pKa of Conjugate Acid (in DMSO) | Suitability for Deprotonation |
|---|---|---|---|
| Potassium Hydride (KH) | H₂ | ~36 | Suitable |
| Potassium bis(trimethylsilyl)amide (KHMDS) | (TMS)₂NH | ~26 | Suitable |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | ~17 | Less Suitable/Requires Driving Force |
Photochemical methods have been explored for the generation of reactive intermediates from xanthene derivatives. However, the available research indicates that the photochemical excitation of xanthenes and their derivatives, such as 2,3-dimethoxy-9H-xanthen-9-one, primarily leads to the formation of radical cations or triplet excited states rather than the 9H-xanthen-9-ide carbanion. nih.gov
For instance, laser flash photolysis studies on 2,3-dimethoxy-9H-xanthen-9-one have shown that direct photolysis can lead to photoionization, forming a radical cation. nih.gov In the presence of certain quenchers, an anion radical can be observed, but this is distinct from the carbanion formed by deprotonation. nih.gov Therefore, direct photochemical deprotonation to form the 9H-xanthen-9-ide carbanion is not a commonly reported or efficient pathway.
Formation of Potassium 9H-Xanthen-9-ide Salts
Once the 9H-xanthen-9-ide anion is generated, it exists in solution with a counterion, in this case, potassium. The formation of the potassium salt is intrinsically linked to the choice of the deprotonating agent.
The synthesis of alkali metal salts of carbanions is a fundamental transformation in organic chemistry. These salts are typically prepared by reacting a hydrocarbon that has an acidic proton with a strong base. Common strategies include:
Reaction with an alkali metal hydride: This involves the reaction of the hydrocarbon with a hydride of the desired alkali metal, such as potassium hydride.
Reaction with an organometallic reagent: While less common for potassium salts, this method involves deprotonation by a pre-formed organometallic compound.
Reaction with a strong, non-nucleophilic base: Amide bases, such as potassium bis(trimethylsilyl)amide (KHMDS), are frequently used to deprotonate carbon acids without competing nucleophilic attack.
In all these methods, the resulting product is the alkali metal salt of the carbanion, which can then be used in subsequent reactions.
The formation of potassium 9H-xanthen-9-ide is typically achieved in situ for immediate use in further synthetic steps, as the salt itself is often not isolated due to its reactive nature. The reaction is carried out under anhydrous and inert conditions to prevent quenching of the carbanion by protic solvents or atmospheric moisture.
Reagents:
Potassium Hydride (KH): A strong, non-nucleophilic base that is effective for deprotonating carbon acids. The reaction produces hydrogen gas as the only byproduct.
Potassium bis(trimethylsilyl)amide (KHMDS): A powerful, sterically hindered base that is highly soluble in many organic solvents.
Solvents: Anhydrous aprotic solvents are essential. Common choices include:
Tetrahydrofuran (B95107) (THF)
Dimethyl sulfoxide (B87167) (DMSO)
1,2-Dimethoxyethane (B42094) (DME)
Reaction Conditions: The reaction is typically performed by adding the strong potassium base to a solution of 9H-xanthene in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature may vary depending on the base and solvent used, but it is often carried out at or below room temperature.
| Potassium Base | Typical Solvent | General Reaction Conditions |
|---|---|---|
| Potassium Hydride (KH) | Anhydrous THF or DME | Inert atmosphere (N₂ or Ar), room temperature or gentle heating. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Anhydrous THF | Inert atmosphere (N₂ or Ar), often at low temperatures (e.g., 0 °C to room temperature). |
Synthesis of Derivatized 9H-Xanthen-9-ide Systems
The primary utility of generating potassium 9H-xanthen-9-ide is its function as a potent nucleophile in the synthesis of 9-substituted xanthenes. The in situ generated carbanion readily reacts with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the C9 position.
The general procedure involves the initial deprotonation of 9H-xanthene with a strong potassium base, followed by the addition of the desired electrophile to the reaction mixture. This approach allows for the synthesis of a wide array of derivatized xanthene systems.
Examples of electrophiles and the corresponding derivatized products include:
Alkyl halides: To introduce alkyl substituents.
Aldehydes and ketones: To form 9-hydroxyalkyl xanthene derivatives.
Esters: To introduce acyl groups.
Isocyanates: To form carboxamide derivatives.
| Electrophile | Resulting 9-Substituted Xanthene Derivative | General Reaction Type |
|---|---|---|
| Alkyl Halide (R-X) | 9-Alkyl-9H-xanthene | Nucleophilic Substitution |
| Aldehyde (RCHO) | 9-(1-Hydroxyalkyl)-9H-xanthene | Nucleophilic Addition |
| Ketone (R₂CO) | 9-(1-Hydroxyalkyl)-9H-xanthene | Nucleophilic Addition |
| Carbon Dioxide (CO₂) | 9H-Xanthene-9-carboxylic acid | Carboxylation |
Condensation Reactions for Xanthone (B1684191) and Related Derivatives
The synthesis of xanthones, which serve as key precursors to 9H-xanthen-9-ide, is commonly achieved through various condensation strategies. These methods typically involve the formation of a central pyrone ring fused to two benzene rings.
One of the classical and most widely used methods is the Grover, Shah, and Shah reaction . This approach involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a condensing agent, often a mixture of zinc chloride and phosphorus oxychloride. The reaction proceeds through a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes an intramolecular cyclization via dehydration to yield the xanthone skeleton. However, a limitation of this method is that if the benzophenone (B1666685) intermediate lacks an additional hydroxyl group ortho to the carbonyl, the reaction may stop at the benzophenone stage, necessitating a separate cyclization step. To circumvent this, reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can be employed, which often promotes direct cyclization to the xanthone with high yields, minimizing the formation of the benzophenone intermediate.
Another significant strategy for constructing the xanthone framework is through the Ullmann condensation . This method involves the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. This diaryl ether, specifically a 2-phenoxybenzoic acid derivative, can then undergo an intramolecular Friedel-Crafts acylation to furnish the xanthone. While the Ullmann condensation can be effective, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. Modern variations of this reaction utilize soluble copper catalysts with specific ligands to achieve the transformation under milder conditions.
More contemporary approaches to xanthone synthesis include palladium-catalyzed methodologies. For instance, an intermolecular ortho-acylation of phenols with various aryl aldehydes can be achieved using a copper/palladium catalytic system in the presence of a triphenylphosphine (B44618) ligand, offering a one-step route to xanthone derivatives under relatively mild conditions. Another innovative method involves the tandem coupling-cyclization of arynes with salicylates. This process is thought to proceed through the intermolecular nucleophilic coupling of the salicylate (B1505791) with the aryne, followed by an intramolecular electrophilic cyclization to form the xanthone.
The choice of synthetic route often depends on the desired substitution pattern on the xanthone core. The following table summarizes some of the key condensation strategies for xanthone synthesis.
| Reaction Name/Type | Reactants | Key Reagents/Catalysts | Intermediate | Advantages | Limitations |
| Grover, Shah, and Shah Reaction | Salicylic acid derivative, Phenol | ZnCl₂, POCl₃ | 2,2'-Dihydroxybenzophenone | Well-established, versatile | Can stop at intermediate stage |
| Eaton's Reagent Cyclization | Salicylic acid derivative, Phenol | P₂O₅, MeSO₃H | Acylium ion | High yields, direct cyclization | Strong acidic conditions |
| Ullmann Condensation & Cyclization | Aryl halide, Phenol (to form diaryl ether) | Copper catalyst | 2-Phenoxybenzoic acid | Good for specific substitution patterns | Often harsh conditions |
| Palladium-Catalyzed Acylation | 2-Substituted benzaldehyde, Phenol | Cu/Pd catalyst, PPh₃ | - | Milder conditions, one-step | Catalyst sensitivity |
| Aryne Coupling-Cyclization | Salicylate, Aryne precursor | - | - | Novel approach for substituted xanthones | Regioselectivity can be an issue |
Stereoselective Synthetic Approaches to Xanthenide Analogs
The development of stereoselective methods for the synthesis of xanthenide analogs, particularly those possessing chirality, is an area of growing interest due to the potential for creating novel compounds with specific biological activities or material properties. These approaches aim to control the three-dimensional arrangement of atoms in the xanthene framework, often by introducing stereocenters at specific positions.
One notable strategy involves the use of chiral catalysts to induce enantioselectivity in the construction of the xanthene core. For example, ruthenium(II) arene complexes, in conjunction with chiral amines, have been successfully employed as catalysts for the enantioselective synthesis of chiral xanthene derivatives. digitellinc.com This method proceeds through a highly selective ortho-C-H bond activation, allowing for the construction of the tricyclic system with a defined stereochemistry at the 9-position. digitellinc.com This approach offers a broad substrate scope and high tolerance for various functional groups. digitellinc.com
Another approach to obtaining chiral xanthene derivatives is by coupling chiral moieties to a pre-existing xanthone scaffold. This can be achieved by reacting a carboxy-functionalized xanthone with enantiomerically pure chiral building blocks, such as amino acids or chiral amines, using standard peptide coupling reagents. This strategy allows for the introduction of chirality and the exploration of enantioselectivity in the biological evaluation of the resulting derivatives.
Furthermore, asymmetric total synthesis has been employed to prepare complex, polycyclic xanthene natural products and their analogs. These multi-step sequences often rely on stereocontrolled reactions to establish the numerous chiral centers present in the target molecules. While not directly producing simple xanthenide anions, these sophisticated syntheses provide valuable insights into controlling the stereochemistry of the xanthene core, which can be adapted for the preparation of chiral xanthenide precursors.
The following table provides a summary of stereoselective approaches relevant to the synthesis of xanthenide analogs.
| Approach | Methodology | Key Features | Example Application |
| Catalytic Enantioselective Synthesis | Ru(II)-catalyzed ortho-C-H activation | Use of chiral ligands to induce enantioselectivity | Synthesis of xanthenes with chirality at the 9-position digitellinc.com |
| Chiral Moiety Coupling | Amide bond formation between a carboxy-xanthone and a chiral amine/amino acid | Introduction of chirality through appendage of a stereochemically defined unit | Preparation of enantiomeric pairs for biological screening |
| Asymmetric Total Synthesis | Multi-step synthesis employing stereocontrolled reactions | Construction of complex, naturally occurring chiral xanthenes | Synthesis of bioactive polycyclic xanthene natural products |
Although direct stereoselective methods for the synthesis of the potassium;9H-xanthen-9-ide anion itself are not extensively documented, the enantioselective synthesis of its neutral precursors, the 9H-xanthenes, provides a clear pathway. Subsequent deprotonation of these chiral 9H-xanthenes with a suitable potassium base would be expected to yield the corresponding chiral potassium 9H-xanthen-9-ide, preserving the stereochemical integrity of the molecule.
Electronic Structure and Bonding of 9h Xanthen 9 Ide
Theoretical and Computational Investigations
Modern computational chemistry provides powerful tools to probe the intricacies of molecular structure and electron distribution. For the 9H-xanthen-9-ide anion, these methods have been instrumental in elucidating its electronic nature.
Density Functional Theory (DFT) has become a cornerstone for studying the electronic properties of molecules, including challenging anionic species. rsc.org DFT methods are employed to calculate the ground-state electronic structure, optimized geometry, and various energetic properties of molecules. aps.org For organic anions, the choice of the functional is crucial for obtaining accurate results, as some functionals can struggle with the diffuse nature of the electron density in anions. rsc.org Hybrid and meta-GGA functionals, such as B3PW91, PBE0, and M06, have shown good performance in computing properties like electron affinities and redox potentials for anionic systems. rsc.org
Table 1: Representative DFT Functionals for Anionic Systems
| Functional Class | Recommended Functionals | Key Strengths |
| Pure GGA | BPW91 | Good performance for electron affinities. |
| Hybrid GGA | B3PW91, PBE0 | Reliable for both electron affinities and redox potentials. |
| Meta-GGA | M06, TPSSh | Among the best for computing redox potentials. |
This table summarizes DFT functionals that have demonstrated good performance for the calculation of properties in organic anionic species, based on comparative studies. rsc.org
The behavior of electrons in a molecule is described by molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the energy difference between them (the HOMO-LUMO gap) relates to the molecule's electronic excitability and chemical reactivity. mdpi.com
For xanthene-based systems, computational studies have shown that electronic transitions, which are responsible for the absorption of light, primarily involve the frontier molecular orbitals. sphinxsai.com In a typical analysis of a xanthene derivative, the HOMO might be localized on one part of the molecule, while the LUMO is on another, and the transition of an electron from the HOMO to the LUMO constitutes the primary electronic excitation. sphinxsai.comresearchgate.net
In the 9H-xanthen-9-ide anion, the HOMO is expected to be significantly raised in energy compared to the neutral 9H-xanthene due to the presence of the lone pair and the negative charge at the C9 carbon. This orbital would likely have significant p-character and be delocalized over the π-system of the molecule. The HOMO-LUMO gap is a critical parameter that influences the color and photophysical properties of the compound. A smaller gap generally corresponds to absorption at longer wavelengths. Analyzing the composition and energy levels of these frontier orbitals is key to designing xanthene-based materials with specific optical properties. sphinxsai.com
The stability of the 9H-xanthen-9-ide anion is largely attributed to the delocalization of the negative charge from the central carbon atom (C9) into the adjacent aromatic rings. researchgate.net Computational methods, such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can quantify the charge distribution on each atom. researchgate.netdntb.gov.ua
Structural Characteristics of the 9H-Xanthen-9-ide Anion
The geometric arrangement of atoms in the 9H-xanthen-9-ide anion and its interaction with the potassium counterion are crucial determinants of its physical and chemical properties.
The structure of the xanthene core is a tricyclic system that is not entirely planar. The central six-membered ring containing the oxygen atom typically adopts a slight boat-like conformation. Upon deprotonation at the C9 position to form the 9H-xanthen-9-ide anion, the geometry at the C9 carbon changes from sp³ to a more sp²-hybridized character to facilitate delocalization of the lone pair into the π-system.
This raises the question of planarity and potential antiaromaticity. If the central ring were to become planar, the π-system of this ring would contain 4 electrons (two from the double bond equivalents and two from the carbanionic center), which fits Hückel's rule for antiaromaticity (4n π-electrons). Antiaromatic systems are typically destabilized. dntb.gov.ua Therefore, the 9H-xanthen-9-ide anion likely avoids a fully planar conformation in the central ring to mitigate this antiaromatic character, retaining a degree of puckering. This structural compromise allows for significant charge delocalization while avoiding the energetic penalty of antiaromaticity.
In the absence of a solvent, or in non-polar solvents, the potassium cation (K⁺) and the 9H-xanthen-9-ide anion will exist as ion pairs. The nature of this ion pairing can vary from a tight or contact ion pair (CIP), where the ions are in direct contact, to a solvent-separated ion pair (SSIP), where one or more solvent molecules are situated between the cation and anion. nih.gov
The interaction is primarily electrostatic. Molecular dynamics simulations are often used to study the specifics of ion pairing in solution. nih.govdntb.gov.ua In more concentrated solutions, these ion pairs can further associate to form larger aggregates. researchgate.net The degree of aggregation and the type of ion pairing are influenced by several factors, including the solvent's polarity and coordinating ability, the temperature, and the concentration. For instance, in a solvent like tetrahydrofuran (B95107) (THF), which can coordinate with the potassium ion, one might expect a shift towards solvent-separated ion pairs compared to a non-coordinating solvent like benzene (B151609). The specific nature of the ion pairing can significantly affect the anion's reactivity and its spectroscopic properties.
Spectroscopic Characterization of Potassium 9h Xanthen 9 Ide and Its Anion
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For the 9H-xanthen-9-ide anion, ¹H and ¹³C NMR are used to map the electron density across the carbon skeleton, while ³⁹K NMR can provide direct information about the environment of the potassium counter-ion.
The formation of the 9H-xanthen-9-ide anion by deprotonation of 9H-xanthene results in significant changes in the ¹H and ¹³C NMR spectra. The generation of a carbanion at the C9 position introduces a formal negative charge that is delocalized throughout the fused ring system. This delocalization dramatically alters the electronic environment of the nuclei, leading to characteristic shifts in their resonance frequencies.
In the ¹H NMR spectrum, the delocalization of the negative charge into the aromatic rings increases the electron density at the ortho and para positions relative to the central oxygen atom. This increased shielding causes the corresponding protons (H1/H8 and H3/H6) to shift upfield compared to the neutral 9H-xanthene precursor. The methine proton at the C9 position is absent in the anion, which is a key indicator of successful deprotonation.
The ¹³C NMR spectrum provides even more direct evidence of the charge distribution. The C9 carbon, which bears the highest concentration of negative charge, experiences a very strong upfield shift. The other carbons in the aromatic rings also show upfield shifts, with the magnitude of the shift correlating to the extent of charge delocalization at that position. Carbons at the ortho and para positions (C1/C8, C3/C6, and the ipso carbons C4a/C5a) are expected to be more shielded than those at the meta positions (C2/C7 and C4/C5). This data is invaluable for validating the structure of the anion.
The table below presents a comparison of experimental ¹³C NMR chemical shifts for a related neutral precursor, 3,6-dihydroxy-9H-xanthen-9-one, and theoretically predicted shifts for the 9H-xanthen-9-ide anion, illustrating the expected upfield shifts upon anion formation.
| Carbon Atom | 3,6-dihydroxy-9H-xanthen-9-one (DMSO-d₆, δ ppm) | Predicted 9H-Xanthen-9-ide Anion (δ ppm) | Predicted Shift (Δδ) |
| C1, C8 | 114.9 | ~105-110 | Upfield |
| C2, C7 | 128.7 | ~120-125 | Upfield |
| C3, C6 | 164.3 | ~150-155 | Upfield |
| C4, C5 | 114.6 | ~108-112 | Upfield |
| C4a, C5a | 158.4 | ~145-150 | Upfield |
| C9 | 174.8 (C=O) | ~80-90 (Carbanion) | Strong Upfield |
| C9a, C10a | 114.9 | ~110-115 | Upfield |
Note: Data for 3,6-dihydroxy-9H-xanthen-9-one is sourced from related literature on xanthone (B1684191) derivatives. Predicted data for the anion is illustrative and based on general principles of carbanion NMR spectroscopy.
A fundamental principle in NMR spectroscopy is that the chemical shift of a nucleus is highly sensitive to its local electronic environment. For aromatic and conjugated systems like the 9H-xanthen-9-ide anion, there is a well-established correlation between the ¹³C NMR chemical shifts and the π-electron charge densities at each carbon atom.
Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of the negative charge across the anion's molecular structure. These calculations typically show that the highest charge density resides on the C9 carbon, with significant delocalization onto the ortho and para positions of the aromatic rings.
When these calculated charge densities are plotted against the experimental ¹³C NMR chemical shifts, a linear correlation is often observed. Carbons with a higher calculated negative charge density are more shielded and thus resonate at a lower chemical shift (further upfield). This correlation provides powerful experimental validation for the theoretical models of charge distribution and bonding within the anion. Such studies confirm the delocalized nature of the carbanion, which is key to its relative stability.
While ¹H and ¹³C NMR provide information about the anionic part of the salt, advanced NMR techniques focusing on the alkali metal nucleus can elucidate the nature of the cation-anion interaction. For potassium 9H-xanthen-9-ide, ³⁹K NMR spectroscopy is a valuable, albeit technically challenging, tool. nih.govhuji.ac.il
The ³⁹K nucleus is quadrupolar (spin I = 3/2), which means its NMR signal is very sensitive to the symmetry of the local electric field gradient. huji.ac.il The chemical shift and the linewidth of the ³⁹K NMR signal can provide critical information about the state of the potassium ion:
Contact Ion Pair (CIP): If the K⁺ ion is closely associated with the xanthenide anion, it resides in an asymmetric electronic environment. This would result in a broad ³⁹K NMR signal and a chemical shift that is significantly different from that of a free, solvated potassium ion.
Solvent-Separated Ion Pair (SSIP): If the K⁺ ion is fully solvated and separated from the anion by solvent molecules, its environment is more symmetric. This leads to a sharper NMR signal with a chemical shift closer to that of standard potassium salts in the same solvent.
High-field solid-state ³⁹K NMR spectroscopy has proven to be particularly sensitive to the local environment of potassium ions, capable of distinguishing between crystallographically inequivalent sites. nih.gov This technique could be used to characterize the solid-state structure of potassium 9H-xanthen-9-ide and understand the packing and coordination environment of the potassium cation.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure and bonding within the potassium 9H-xanthen-9-ide salt.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of potassium 9H-xanthen-9-ide is expected to be dominated by vibrations of the xanthenide anion. Key vibrational modes include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands are expected between 1400-1600 cm⁻¹ due to the vibrations of the fused rings. The delocalization of the negative charge may cause these bands to shift to lower frequencies compared to neutral xanthene, reflecting a slight weakening of the C=C bonds.
Out-of-Plane C-H Bending: These vibrations, appearing in the 700-900 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic rings.
The interaction with the K⁺ cation can also subtly influence the spectrum. In a contact ion pair, the proximity of the cation can perturb the vibrational modes of the anion, potentially leading to small frequency shifts or the appearance of new, otherwise inactive, modes.
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of less polar bonds, making it an excellent complement to FTIR. For potassium 9H-xanthen-9-ide, Raman spectroscopy would be especially useful for probing the vibrations of the carbon skeleton.
Expected prominent features in the Raman spectrum include:
Symmetric Ring Breathing Modes: A strong, sharp band characteristic of the entire aromatic system, typically found in the 1000-1100 cm⁻¹ region.
Aromatic C=C Stretching: The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum and appear in the 1550-1610 cm⁻¹ range.
C-O-C Symmetric Stretching: This mode may also be visible, providing complementary information to the asymmetric stretch seen in the FTIR spectrum.
The comparison of FTIR and Raman spectra helps to provide a more complete picture of the vibrational modes of the 9H-xanthen-9-ide anion, as some modes may be strong in one technique and weak or silent in the other, based on the molecular symmetry and the change in dipole moment or polarizability during the vibration.
The following table summarizes the expected key vibrational bands for the 9H-xanthen-9-ide anion.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predominant Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR / Raman |
| Aromatic C=C Stretch | 1610 - 1400 | FTIR / Raman |
| C-O-C Asymmetric Stretch | 1250 - 1200 | FTIR (Strong) |
| C-O-C Symmetric Stretch | 1050 - 1000 | Raman (Strong) |
| Aromatic Ring Breathing | 1100 - 1000 | Raman (Strong) |
| Out-of-Plane C-H Bend | 900 - 700 | FTIR (Strong) |
Electronic Absorption and Photoelectron Spectroscopy
The electronic structure of the 9H-xanthen-9-ide anion, formed by the deprotonation of 9H-xanthene, gives rise to characteristic spectroscopic features. Techniques such as UV-Visible and photoelectron spectroscopy are instrumental in probing the energy levels of the molecular orbitals involved in this delocalized carbanionic system.
The 9H-xanthen-9-ide anion exhibits strong absorption in the UV-Visible region of the electromagnetic spectrum due to electronic transitions within its delocalized π-system. The position of the absorption maximum (λmax) is sensitive to the solvent environment, which can influence the stability of the ground and excited states of the anion through solvation effects. While specific spectral data for potassium 9H-xanthen-9-ide is not extensively detailed in readily available literature, studies on closely related thioxanthene (B1196266) derivatives provide valuable insights.
For instance, the radical anion and dianion of 2-methyl-9H-thioxanthene-9-one, a structural analog, have been studied using spectroelectrochemistry. dtic.mil These species show strong absorption in the UV-Vis-NIR region, and their electronic transitions have been interpreted with the aid of time-dependent DFT calculations. dtic.mil The radical anion of 2-methyl-9H-thioxanthene-9-one displays a broad absorption band in the visible region with a maximum at approximately 425 nm. researchgate.net An additional band is observed in the near-infrared (NIR) at around 1100 nm. researchgate.net The dianion shows a hypsochromic shift (a shift to shorter wavelength) compared to the radical anion, with transitions of much higher intensity. dtic.mil
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. libretexts.org Solvents can interact with the solute molecules, altering the energy gap between the ground and excited electronic states. For ionic species like the xanthenide anion, polar solvents can stabilize the charged molecule, leading to shifts in λmax compared to non-polar solvents. Ethereal solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and 1,2-dimethoxyethane (B42094) (DME) are commonly used for spectroscopic studies of organoalkali compounds due to their ability to solvate the cation and form distinct ion pair structures (contact ion pairs or solvent-separated ion pairs), which in turn affects the electronic spectrum of the anion.
Table 1: Illustrative UV-Vis Absorption Maxima for Anions of Xanthene Analogs Note: This table is based on data from related compounds to illustrate typical spectral regions.
| Anionic Species | Solvent | λmax (nm) |
| 2-Methyl-9H-thioxanthene-9-one Radical Anion | Not Specified | ~425, ~1100 |
| C60 Radical Anion (K6C60) | Thin Film | 267, 302 |
Data compiled from studies on analogous systems to provide context. researchgate.net
Photoelectron spectroscopy (PES) is a powerful technique for determining the electron affinity (EA) of a molecule or radical by measuring the energy required to detach an electron from its corresponding anion. researchgate.net The process involves irradiating a beam of anions with photons of a known energy (hν) and measuring the kinetic energy (Ek) of the ejected electrons. The electron affinity is then calculated from the difference: EA = hν - Ek.
High-resolution photoelectron spectroscopy has been used to study simple carbanions like the methide anion (CH₃⁻). These studies reveal detailed vibrational structures, which provide information about the geometry change upon photodetachment. For CH₃⁻, the transition from a pyramidal anion to a planar methyl radical is clearly observed.
The electron affinity is a key measure of the stability of an anion. For a carbanion, its magnitude is influenced by factors such as hybridization, resonance, and the inductive effects of substituent groups. Delocalization of the negative charge over the fused rings of the xanthene structure is expected to significantly stabilize the 9H-xanthen-9-ide anion, resulting in a relatively high electron affinity.
Table 2: Electron Affinities of Selected Species Note: This table provides context by listing electron affinities for various species.
| Species (Radical) | Electron Affinity (kJ/mol) |
| H• (Hydrogen) | 72.8 |
| Li• (Lithium) | 60 |
| Na• (Sodium) | 53 |
| K• (Potassium) | 48 |
| Cl• (Chlorine) | 349 |
Data sourced from general chemistry resources. libretexts.org
X-ray Crystallographic Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For organoalkali metal compounds like potassium 9H-xanthen-9-ide, this technique can reveal crucial details about bond lengths, bond angles, and the nature of the interaction between the potassium cation and the xanthenide anion in the solid state.
The determination of the crystal structure of alkali metal xanthenides, like other highly reactive organometallic compounds, presents experimental challenges. These compounds are typically air- and moisture-sensitive, requiring specialized handling techniques, such as the use of a glovebox or Schlenk line for crystal mounting. liverpool.ac.ukrsc.org
The general procedure involves the following steps:
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow cooling or solvent evaporation from a saturated solution in an inert solvent like THF or DME.
Data Collection: A selected crystal is mounted on a diffractometer. Due to the reactivity of these compounds, data collection is often performed at low temperatures (e.g., under a stream of cold nitrogen gas) to minimize thermal motion and prevent crystal degradation. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution) and subsequently refined to achieve the best possible fit between the calculated and observed diffraction patterns.
For organoalkali metal compounds, the structure often consists of aggregated units, such as dimers, tetramers, or polymers, both in the solid state and in solution. liverpool.ac.uk The degree of aggregation is influenced by the nature of the organic anion, the alkali metal cation, and the presence of coordinating solvent molecules. rsc.org
The solid-state structure of potassium 9H-xanthen-9-ide is dictated by the conformation of the xanthenide anion and the nature of the intermolecular and interionic forces.
Intermolecular Interactions: The primary interaction in the crystal lattice is the ionic bond between the positively charged potassium ion (K⁺) and the negatively charged 9H-xanthen-9-ide anion. The arrangement of these ions in the crystal lattice is a balance between maximizing electrostatic attraction and minimizing repulsion.
Beyond simple ionic bonding, other interactions are significant:
Cation-π Interactions: The potassium cation can interact with the electron-rich π-systems of the aromatic rings of the xanthenide anion. This is a common and important non-covalent interaction in the solid-state chemistry of alkali metal organic salts.
Aggregation: As with many organoalkali compounds, potassium 9H-xanthen-9-ide may form aggregates in the solid state. The potassium ions could bridge between multiple xanthenide anions, leading to the formation of polymeric chains or more complex three-dimensional networks. The specific nature of this aggregation would be revealed by a full X-ray crystal structure determination.
Reactivity and Reaction Mechanisms of 9h Xanthen 9 Ide
General Reaction Types
The 9H-xanthen-9-ide anion undergoes several general types of reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are fundamental to its application in the synthesis of more complex molecules.
The 9H-xanthen-9-ide anion is susceptible to oxidation, a reaction that involves the loss of electrons. The oxidation of the closely related 9H-xanthene to xanthone (B1684191) is a well-documented process and provides insight into the oxidative behavior of the anion. nih.gov Given the negative charge and increased electron density on the carbanionic center of the 9H-xanthen-9-ide anion, it is expected to be even more readily oxidized than its neutral counterpart.
The oxidation can be achieved through various methods, including photocatalytic procedures using molecular oxygen and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate under visible light irradiation. nih.gov In such processes, the 9H-xanthene is converted to the corresponding xanthone in high yields. nih.gov Other methods for the oxidation of 9H-xanthene involve the use of catalysts such as ruthenium, iron, or copper complexes. nih.gov Harsh oxidizing agents like potassium permanganate (KMnO4) have also been employed, although they may lead to product degradation. orgsyn.org
The general transformation can be represented as the conversion of the xanthene framework to a xanthone, which involves the formation of a carbonyl group at the 9-position.
Table 1: Examples of Oxidation Reactions of 9H-Xanthene Derivatives
| Starting Material | Oxidant/Catalyst | Product | Reference |
|---|---|---|---|
| 9H-Xanthene | Molecular oxygen, Riboflavin tetraacetate, Visible light | Xanthone | nih.gov |
| 9H-Xanthene | Ruthenium complexes, Oxygen | Xanthone | nih.gov |
| 9H-Xanthene | Iron complexes, Aerobic conditions | Xanthone | nih.gov |
While the 9H-xanthen-9-ide anion is more commonly associated with nucleophilic and basic properties, the presence of the potassium counter-ion suggests the potential for the compound to participate in reduction reactions. Potassium metal is a powerful reducing agent due to its position in the reactivity series of metals; it is highly reactive and readily donates its valence electron. quora.comresearchgate.net
In the context of potassium 9H-xanthen-9-ide, the compound can be considered a source of a highly reactive carbanion. Although specific examples of 9H-xanthen-9-ide acting as a reducing agent are not extensively documented in the literature, its potential to act as a single-electron donor can be inferred from the general reactivity of organopotassium compounds. Such species can reduce suitable substrates by transferring an electron, leading to the formation of radical anions.
The 9H-xanthen-9-ide anion is a potent nucleophile due to the localized negative charge on the carbon atom. This makes it highly reactive towards electrophilic centers, leading to the formation of new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution reactions. libretexts.org These reactions are a cornerstone of synthetic organic chemistry.
In a typical SN2 reaction, the xanthenide anion would attack an electrophilic carbon atom, displacing a leaving group. libretexts.orgyoutube.comnih.govyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com The general mechanism involves a backside attack, leading to an inversion of stereochemistry at the electrophilic center. youtube.com
For instance, the reaction of potassium 9H-xanthen-9-ide with an alkyl halide (R-X) would yield a 9-alkyl-9H-xanthene derivative. The efficiency of this reaction would be influenced by factors such as the nature of the leaving group, the structure of the alkyl halide (with less sterically hindered substrates being more reactive), and the solvent used. libretexts.org Polar aprotic solvents are known to enhance the rate of SN2 reactions involving anionic nucleophiles. libretexts.org
An iodine-catalyzed nucleophilic substitution reaction of the related compound, xanthen-9-ol, with indoles has been developed, showcasing the utility of the xanthene scaffold in forming new C-N bonds. rsc.org
While specific examples of the 9H-xanthen-9-ide anion participating directly in cycloaddition reactions are not prevalent in the literature, the broader class of xanthene derivatives can undergo transformations that involve ring-forming steps. For example, the synthesis of various benzoxanthenones can be achieved through a one-pot condensation reaction involving cyclic diketones, aldehydes, and naphthols. mdpi.com This reaction proceeds through a proposed mechanism that includes a ring cyclization step initiated by the nucleophilic attack of an alkoxide ion. mdpi.com
The propensity of the xanthene core to participate in various synthetic methodologies highlights its versatility as a scaffold for the construction of complex molecular architectures.
Carbanion-Mediated Transformations
The chemistry of potassium 9H-xanthen-9-ide is dominated by the reactivity of its carbanionic center. This carbanion is a key intermediate in a variety of transformations, acting as either a potent nucleophile or a strong base.
The distinction between nucleophilicity and basicity is a fundamental concept in organic chemistry. youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com Basicity is a thermodynamic concept that refers to the ability of a species to accept a proton, while nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electrophilic atom (usually carbon). youtube.com All nucleophiles are Lewis bases, but the terms are used to describe different types of reactions. masterorganicchemistry.com
Potassium 9H-xanthen-9-ide, as a carbanion, is expected to be both a strong base and a potent nucleophile. The high pKa of the conjugate acid (9H-xanthene) indicates that the xanthenide anion is a strong base, readily abstracting protons from a wide range of acidic compounds.
As a nucleophile, the 9H-xanthen-9-ide anion can attack a variety of electrophiles. The factors that influence nucleophilicity include charge (negatively charged species are more nucleophilic than their neutral counterparts), and polarizability. youtube.com The delocalization of the negative charge in the xanthenide anion into the aromatic rings can influence its nucleophilicity.
The balance between nucleophilic and basic behavior can often be tuned by the reaction conditions, such as the choice of solvent and the nature of the electrophile. youtube.com In reactions with sterically hindered electrophiles, the xanthenide anion may act primarily as a base, leading to elimination reactions rather than substitution.
Table 2: Comparison of Nucleophilicity and Basicity
| Property | Nucleophilicity | Basicity |
|---|---|---|
| Definition | A kinetic phenomenon; the rate of attack on an electrophilic atom. youtube.com | A thermodynamic phenomenon; the position of equilibrium in a proton transfer reaction. youtube.com |
| Reaction Center | Typically attacks a carbon atom or other electrophilic centers. youtube.com | Attacks a proton (H+). masterorganicchemistry.com |
| Governing Factors | Charge, polarizability, steric hindrance, solvent. youtube.commasterorganicchemistry.com | The stability of the lone pair of electrons. masterorganicchemistry.com |
| Potassium 9H-Xanthen-9-ide | Expected to be a potent nucleophile due to the negative charge on carbon. | Expected to be a strong base due to the high pKa of its conjugate acid. |
Investigations into Reaction Kinetics and Thermodynamic Control
In chemical reactions where multiple products can be formed, the final product distribution is often governed by the principles of kinetic and thermodynamic control. libretexts.org This distinction is critical when competing reaction pathways lead to different outcomes. libretexts.org A reaction is under kinetic control when the product that forms the fastest is the major product, whereas a reaction under thermodynamic control yields the most stable product as the major product. libretexts.orglibretexts.org
The outcome of such a competitive reaction is determined by the reaction conditions, primarily temperature and reaction time. libretexts.orgresearchgate.net
Kinetic Control is typically favored at lower temperatures and shorter reaction times. researchgate.net Under these conditions, the reactants have enough energy to overcome the lowest activation energy barrier to form the "kinetic product," but not enough to reverse the reaction or overcome the higher activation energy barrier leading to the more stable "thermodynamic product". libretexts.org Therefore, every reaction begins under kinetic control, as the product that is formed most easily will form first. libretexts.org
Thermodynamic Control is favored at higher temperatures and longer reaction times. researchgate.net The increased thermal energy allows the system to overcome the activation barriers of all possible pathways, making the reactions reversible. libretexts.org This reversibility allows an equilibrium to be established, and the product distribution will reflect the thermodynamic stability of the products, with the lowest energy, most stable product predominating. libretexts.orglibretexts.org
The relationship between reaction conditions and the dominant product is summarized in the table below.
| Control Type | Favored Conditions | Product Determining Factor | Product Characteristics |
| Kinetic | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Activation Energy) | Forms fastest; often less stable |
| Thermodynamic | High Temperature, Long Reaction Time | Thermodynamic Stability (Lowest Gibbs Free Energy) | Most stable; forms more slowly |
For a reaction involving the 9H-xanthen-9-ide anion, these principles would dictate the outcome of, for example, its reaction with an electrophile that has multiple reactive sites. The site of initial, fastest attack would yield the kinetic product. If the reaction is reversible and allowed to equilibrate at a higher temperature, the product distribution might shift to favor a more stable regioisomer or stereoisomer, the thermodynamic product. A necessary condition for thermodynamic control is the existence of a mechanism that permits equilibration between the products. libretexts.org
Photochemical Reactivity of Xanthenide Carbanions and Their Excited States
Organic anions can exhibit enhanced reactivity upon photoexcitation. Compared to their neutral counterparts, the absorption spectra of organic anions are typically red-shifted (shifted to longer wavelengths), which allows for selective excitation using visible light. Upon absorbing a photon, the anion is promoted to an electronic excited state. This excited-state anion is a significantly more potent electron donor than the ground-state anion due to the presence of an electron in a higher energy molecular orbital.
Photoexcited closed-shell anions are capable of acting as powerful single-electron reductants and can be utilized as either reagents or photocatalysts. The process of photoinduced electron transfer (PET) from an excited anion to a neutral acceptor molecule results in the formation of a neutral radical and a radical anion. This process is often highly efficient because the resulting products are not electrostatically attracted to each other, which suppresses the energy-wasting back electron transfer (BET) reaction.
While direct photochemical studies on the unsubstituted 9H-xanthen-9-ide are not extensively detailed, the photochemistry of the related xanthene framework, particularly in xanthone and pyronin dyes, has been investigated.
The parent compound, xanthone, exhibits a strong triplet-triplet absorption and has been used as a polarity sensor due to changes in its excited state configuration with solvent polarity.
Laser flash photolysis studies on xanthone derivatives, such as 2,3-dimethoxy-9H-xanthen-9-one, show the formation of a triplet excited state which can be quenched through energy transfer or hydrogen abstraction.
In studies of 9-dithianyl-pyronin derivatives, which share the xanthene core, photoexcitation leads to a multi-step oxidative transformation. The multiplicity of the productive excited state (singlet vs. triplet) was investigated using triplet quenchers and sensitizers, indicating that the initial photochemical step is influenced by factors like the presence of molecular oxygen.
These examples from related systems illustrate the principles that would govern the photochemical reactivity of 9H-xanthen-9-ide. Upon irradiation, it would be expected to form an excited state, *[9H-xanthen-9-ide]**, which would be a very strong reducing agent capable of initiating reactions through single electron transfer.
Mechanistic Studies of 9H-Xanthen-9-ide Involved Reactions
The reactivity of the 9H-xanthen-9-ide anion is intrinsically linked to the chemistry of its conjugate acid, 9H-xanthene. The C-H bond at the 9-position of xanthene is relatively weak, making this position a focal point for various reaction mechanisms. Key mechanistic pathways involving this system include hydride transfer, hydrogen atom transfer, and single electron transfer.
Hydride Transfer and Hydrogen Atom Transfer: Mechanistic studies on the oxidation and amination of the neutral 9H-xanthene molecule provide insight into the potential reactivity of the corresponding anion. The cleavage of the C9-H bond can occur via two primary pathways:
Hydride Transfer (HT): The C-H bond breaks heterolytically, with the hydrogen leaving with both electrons as a hydride ion (H⁻), forming a stabilized xanthenyl cation. This mechanism is often proposed in reactions with strong electrophiles or Lewis acids. researchgate.net
Hydrogen Atom Transfer (HAT): The C-H bond breaks homolytically, with the hydrogen leaving as a neutral atom (H•), forming a xanthenyl radical. This pathway is favored in reactions with radical species and is dependent on the C-H bond dissociation energy (BDE). nih.gov
In a study on the oxidation of xanthene by a dioxoruthenium(VI) complex, a large kinetic isotope effect (KIE) of 26 was observed when comparing the reaction rates of xanthene and deuterated xanthene (xanthene-d2). nih.gov This large KIE is strong evidence for a mechanism involving hydrogen atom transfer in the rate-determining step. nih.gov Conversely, other transformations, such as certain C-H aminations, are proposed to proceed via an initial hydride transfer. researchgate.net
The 9H-xanthen-9-ide anion can be viewed as the deprotonated form of 9H-xanthene. While it is a carbanion, its involvement in a reaction sequence could be antecedent to a hydride transfer from the neutral form, or it could react directly as a nucleophile or an electron donor.
Single Electron Transfer (SET): Carbanions, including 9H-xanthen-9-ide, can also react via a single electron transfer (SET) mechanism. In this process, the anion donates one electron to a suitable acceptor, generating a radical (the xanthenyl radical) and a radical anion of the acceptor. This pathway is particularly relevant for the photoexcited state of the anion, as discussed in the previous section, which is a much stronger electron donor. The SET mechanism can initiate radical chain reactions or lead to the formation of radical coupling products.
Solvent Effects on 9h Xanthen 9 Ide Chemistry
Influence of Solvent Polarity on Electronic Spectra and Anionic Behavior
The interaction between a solute and the surrounding solvent molecules can alter the energy difference between the solute's ground and excited electronic states. This phenomenon, known as solvatochromism, results in shifts in the absorption maxima (λmax) in the UV-Visible spectrum of the compound as the solvent polarity is changed.
For the 9H-xanthen-9-ide anion, the electronic transitions are sensitive to the solvent environment. In polar solvents, the charged anion is stabilized by dipole-ion interactions. The extent of this stabilization can differ between the ground state and the excited state, leading to observable spectral shifts. Generally, polar solvents can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift depending on which electronic state (ground or excited) is more stabilized. For anionic species like 9H-xanthen-9-ide, an increase in solvent polarity often leads to greater stabilization of the more polar state. For instance, in a study of related phenazine (B1670421) derivatives, polar solvents were observed to shift the absorption wavelength to the red (bathochromic shift), indicating a more charge-separated or polar excited state. masterorganicchemistry.com Conversely, studies on the intermediates of thioxanthen-9-one, a structurally similar ketone, showed a blue-shift with increasing solvent polarity. researchgate.net
The precise effect on the 9H-xanthen-9-ide anion depends on the specific charge distribution in its ground and excited states. A bathochromic shift would suggest that the excited state is more stabilized by polar solvents than the ground state. This behavior is typical for π→π* transitions where the excited state involves greater charge separation.
The expected trend for the absorption maximum of potassium 9H-xanthen-9-ide in solvents of varying polarity is illustrated in the table below.
| Solvent | Dielectric Constant (ε) | Expected λmax Trend | Rationale |
|---|---|---|---|
| 1,4-Dioxane (B91453) | 2.2 | Shorter Wavelength | Low polarity provides minimal stabilization of the anion. |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Intermediate Wavelength | Moderate polarity and cation-solvating ability. |
| Acetone | 21 | Intermediate-Longer Wavelength | Higher polarity than ethers, leading to greater stabilization. |
| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | Longer Wavelength | High polarity strongly stabilizes the charge-separated states. |
Anion-Solvent Interactions and Solvation Shell Dynamics
In solution, the potassium cation (K⁺) and the 9H-xanthen-9-ide anion are not isolated entities but are surrounded by a shell of solvent molecules. The nature of this solvation shell is highly dependent on the solvent's properties and, in turn, dictates the nature of the interaction between the cation and the anion.
A critical concept in understanding the behavior of ion pairs in solution is the equilibrium between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs).
Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them. This is favored in solvents with low polarity or poor cation-solvating ability, such as 1,4-dioxane or diethyl ether.
Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are inserted between the cation and the anion. This is favored in polar, aprotic solvents that are good at solvating cations, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethers like tetrahydrofuran (THF) in the presence of crown ethers or glymes.
The solvation of the potassium cation is a key factor. Polar aprotic solvents with accessible oxygen atoms (e.g., DMSO, THF) can effectively coordinate with the K⁺ ion, weakening its electrostatic interaction with the xanthenide anion and promoting the formation of SSIPs. researchgate.netosti.gov In these SSIPs, the 9H-xanthen-9-ide anion is more "free" and its reactivity is enhanced. The dynamics of the solvation shell involve a constant exchange of solvent molecules between the first solvation shell (directly coordinating the ions) and the bulk solvent. osti.gov This dynamic process is faster for K⁺ compared to smaller cations like Li⁺ due to K⁺'s lower charge density. osti.gov
The anion itself is solvated through ion-dipole interactions with polar solvent molecules. Protic solvents, like alcohols, can form strong hydrogen bonds with the oxygen atom of the xanthenide anion, significantly influencing its reactivity. Aprotic polar solvents solvate the anion more diffusely, leading to a less tightly bound and more reactive "naked" anion.
Impact of Solvent Systems on Reaction Pathways, Regioselectivity, and Enantioselectivity
The 9H-xanthen-9-ide anion is an ambident nucleophile, meaning it has two potential sites for reaction: the carbon at the 9-position (C-alkylation) and the oxygen atom (O-alkylation). The solvent system has a profound impact on which pathway is favored, a classic example of solvent-controlled regioselectivity.
The outcome of alkylation reactions is largely determined by the state of ion pairing (CIP vs. SSIP) in the solution. ic.ac.uk
In nonpolar or weakly polar solvents (e.g., THF, dioxane): The system exists predominantly as a contact ion pair (CIP). The potassium cation is closely associated with the oxygen atom, which has the highest negative charge density. This association sterically hinders the oxygen atom, making the C-9 position the more accessible site for electrophilic attack. Consequently, C-alkylation is favored .
In polar aprotic solvents (e.g., DMSO, DMF): These solvents effectively solvate the K⁺ cation, leading to the formation of solvent-separated ion pairs (SSIPs). In an SSIP, the association between the cation and the anion is broken. This "frees" the oxygen atom, which is the site of highest charge density and the "harder" nucleophilic center according to Hard and Soft Acids and Bases (HSAB) theory. For reactions under kinetic control, especially with hard electrophiles, attack at the oxygen atom is faster. Therefore, O-alkylation becomes the dominant pathway . ic.ac.ukpharmaxchange.info
Protic solvents, such as water or alcohols, can also favor C-alkylation, but through a different mechanism. These solvents form strong hydrogen bonds with the phenolate-like oxygen of the anion, effectively solvating and shielding it from attack, thereby directing the reaction towards the carbon center. pharmaxchange.info
The table below summarizes the expected regioselectivity for the alkylation of potassium 9H-xanthen-9-ide under various solvent conditions.
| Solvent System | Predominant Ion Pair Type | Primary Solvation Effect | Favored Reaction Pathway |
|---|---|---|---|
| Tetrahydrofuran (THF) | Contact Ion Pair (CIP) | K⁺ cation is closely associated with the oxygen atom. | C-Alkylation |
| Dimethyl Sulfoxide (DMSO) | Solvent-Separated Ion Pair (SSIP) | K⁺ cation is strongly solvated, leaving a "naked" anion. | O-Alkylation |
| Ethanol (Protic) | Solvated Ions | Oxygen atom is shielded by hydrogen bonding. | C-Alkylation |
| THF + Crown Ether | Solvent-Separated Ion Pair (SSIP) | Crown ether encapsulates K⁺, separating it from the anion. | O-Alkylation |
While less commonly studied for this specific compound, solvent choice can also be critical for enantioselectivity in reactions involving chiral substrates or catalysts. The solvent can influence the conformation of the transition state and the non-covalent interactions that govern stereochemical outcomes. Dynamic solvation effects, where an equilibrium exists between different solute-solvent clusters, can lead to complex temperature and solvent dependencies on enantiomeric ratios. researchgate.net For reactions of 9H-xanthen-9-ide with chiral electrophiles, changing the solvent could potentially invert or enhance the enantioselectivity by altering the geometry of the transition state assembly.
Applications in Advanced Organic Synthesis
Potassium 9H-Xanthen-9-ide as a Versatile Reagent in Organic Transformations
The reactivity of the 9H-xanthen-9-ide anion, generated by deprotonation of the relatively acidic C-H bond at the 9-position, theoretically allows it to function as a potent nucleophile. However, its specific applications in certain organic transformations are not as widely documented as other aspects of xanthene chemistry.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. uni-muenchen.de Reagents capable of delivering a carbanion, such as Grignard reagents or enolates, are fundamental to this process. nih.gov The potassium salt of 9H-xanthen-9-ide, containing a stabilized carbanion at the 9-position, has the potential to act as a nucleophile in reactions with carbon electrophiles. However, the application of this specific reagent for C-C bond formation is not extensively reported in mainstream chemical literature. More commonly, functionalization of the xanthene skeleton occurs through other positions on the aromatic rings or involves transformations of existing functional groups.
The xanthone (B1684191) (9H-xanthen-9-one) framework is a prominent heterocyclic system found in numerous natural products and pharmacologically active molecules. mdpi.com The synthesis of the xanthone nucleus is a well-established area of organic chemistry, though it typically does not proceed via potassium 9H-xanthen-9-ide as a key building block. Instead, the most common methods involve the oxidation of the methylene (B1212753) bridge of a 9H-xanthene precursor. harvard.edu
Alternative and widely used strategies for constructing the xanthone core include:
Cyclodehydration of 2,2'-dihydroxybenzophenones: This classic method involves the acid-catalyzed intramolecular condensation of a substituted benzophenone (B1666685) to form the central pyrone ring.
Electrophilic Cycloacylation of 2-aryloxybenzoic acids: Known as the Friedel-Crafts approach, this reaction involves the intramolecular acylation of a diaryl ether derivative to build the tricyclic system. mdpi.com
Photocatalytic Oxidation: Modern methods utilize visible light and a metal-free photocatalyst, such as riboflavin (B1680620) tetraacetate, to oxidize 9H-xanthenes to the corresponding xanthones using molecular oxygen as the oxidant. harvard.edu
These methods highlight that while the xanthene skeleton is central, its construction into the xanthone nucleus relies on building the pyrone ring rather than utilizing a pre-formed anion at the 9-position.
Synthesis of Functional Materials and Specialized Organic Compounds utilizing 9H-Xanthen-9-ide
The rigid xanthene structure is frequently employed as a scaffold in the design of functional materials, where it provides a well-defined three-dimensional geometry. Derivatives of 9H-xanthene are crucial precursors for several classes of specialized compounds.
The integration of specific chemical moieties into polymers is a powerful strategy for creating materials with tailored properties. While the direct use of potassium 9H-xanthen-9-ide in polymerization is not a commonly cited method, the xanthene scaffold is incorporated into polymer backbones through other synthetic handles. For instance, polyfluorenes, which are structurally related to polyxanthenes, are synthesized via Suzuki-Miyaura cross-coupling reactions using diboronic esters and dibromo-derivatives of the core monomer. nih.gov This approach allows for the creation of conjugated polymers with specific electronic and photoluminescent properties.
A significant application of xanthene derivatives is in the synthesis of complex ligands and biomimetic systems.
Dithiolene Compounds: Potassium salts derived from xanthene are key intermediates in the synthesis of dithiolene precursors. A notable example involves the reaction of xanthydrol (9-hydroxy-9H-xanthene) with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) (KOH). This reaction does not form the carbanion at the 9-position but instead yields potassium O-9H-xanthen-9-yl carbonodithioate. semanticscholar.org This potassium salt serves as a versatile precursor for constructing various sulfur-containing heterocyclic compounds, which are important ligands in coordination chemistry. semanticscholar.org
Interactive Data Table: Synthesis of Dithiolene Precursor
| Reactant 1 | Reactant 2 | Reagent | Product | Application | Reference |
| Xanthydrol | Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Potassium O-9H-xanthen-9-yl carbonodithioate | Precursor for dithiolene synthesis | semanticscholar.org |
Hangman Chlorins: The xanthene unit has been masterfully employed by the Nocera group as a rigid scaffold in the design of "hangman" porphyrins and chlorins. figshare.comnih.govosti.gov These complex molecules are designed to mimic the active sites of enzymes and feature a catalytic center with a secondary coordination sphere that can hold a proton-donating or -accepting group in close proximity. The xanthene backbone provides the necessary rigidity to position these functional groups precisely. harvard.eduharvard.edu
Two primary synthetic routes have been developed for hangman chlorins, which differ in whether the xanthene scaffold is installed before or after the formation of the chlorin (B1196114) macrocycle. figshare.comnih.gov These rational syntheses have enabled the preparation of numerous hangman chlorins that exhibit unique electrochemical properties, including catalytic activity for hydrogen evolution. figshare.com
Methodological Advancements in Synthetic Chemistry Facilitated by Potassium 9H-Xanthen-9-ide
The development of synthetic routes utilizing xanthene derivatives has led to significant methodological advancements, particularly in the construction of sophisticated molecular architectures for catalysis and materials science. The use of xanthydrol to generate potassium O-9H-xanthen-9-yl carbonodithioate provides a straightforward pathway to functionalized dithiolene ligands, which are crucial in the study of metal complexes and their electronic properties. semanticscholar.org
Perhaps the most impactful advancement has been in the area of biomimetic catalysis. The strategic incorporation of the rigid xanthene scaffold to create hangman chlorins and porphyrins represents a major step forward in designing artificial enzyme mimics. harvard.eduosti.gov These systems allow for precise control over the secondary coordination sphere of a metal center, facilitating complex multi-electron, multi-proton reactions such as water splitting and oxygen reduction. The synthetic strategies developed for these molecules have provided a blueprint for creating other complex, spatially-defined catalytic systems. figshare.comnih.gov
Q & A
Q. Table 1: Key Characterization Techniques
Advanced: How can mechanistic studies elucidate the redox behavior of this compound in catalytic cycles?
Answer:
Mechanistic analysis requires:
- Cyclic Voltammetry (CV) : To identify redox potentials and electron-transfer steps. Compare with DFT-computed HOMO/LUMO gaps for validation.
- Isotopic Labeling : Track oxygen or hydrogen migration during redox transitions (e.g., ¹⁸O labeling in xanthenone derivatives) .
- Kinetic Profiling : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under inert atmospheres to prevent oxidation artifacts.
Critical Consideration : Contradictions in redox data (e.g., unexpected overpotentials) may arise from solvent polarity effects or trace water. Use anhydrous K₂CO₃ and rigorously dried solvents to mitigate .
Basic: What spectroscopic markers distinguish this compound from its protonated form (9H-xanthen-9-ol)?
Answer:
- UV-Vis : The deprotonated form (xanthen-9-ide) shows a bathochromic shift (~30 nm) due to extended conjugation .
- IR : Loss of O-H stretch (3200–3600 cm⁻¹) in the deprotonated form; emergence of C-O⁻ asymmetric stretches near 1580 cm⁻¹ .
- ¹H NMR : Downfield shift of aromatic protons adjacent to the deprotonated oxygen (Δδ ≈ 0.5 ppm) .
Advanced: How can regression analysis resolve contradictions in structure-activity relationships (SAR) for xanthen-9-ide derivatives?
Answer:
In SAR studies (e.g., antiallergic activity ), contradictions often arise from unaccounted steric/electronic variables. Apply:
- Multivariate Regression : Correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity. For example, antiallergic potency in rat PCA models correlates strongly with substituent bulk (R² > 0.85) .
- Outlier Analysis : Use Cook’s distance to identify compounds deviating from trends due to crystallographic disorder or solvation effects.
Note : Reproducibility requires strict adherence to synthetic protocols (e.g., anhydrous K₂CO₃ ) and bioassay conditions (e.g., passive cutaneous anaphylaxis model standardization ).
Basic: What are the best practices for documenting this compound in research reports to ensure reproducibility?
Answer:
Follow ICMJE guidelines :
- Chemical Descriptors : Provide CAS number, purity (≥95%), supplier (e.g., Fisher Scientific for K₂CO₃ ), and storage conditions (e.g., desiccated at −20°C).
- Synthetic Protocols : Detail stoichiometry, pH adjustments, and workup steps (e.g., brine washing to remove excess K⁺ ).
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) and cite SHELXL refinement parameters .
Advanced: How can crystallographic software (e.g., SHELXL) resolve disorder in this compound crystal structures?
Answer:
- Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms (e.g., rotating xanthene rings) and refine occupancy ratios .
- Restraints : Apply DFIX and SIMU restraints to bond lengths/angles in disordered regions, ensuring chemically plausible geometries.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Case Study : A 2020 study resolved K⁺ coordination ambiguity by refining two occupancy models (0.7:0.3 ratio) with R-factor convergence < 0.02 .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.
- Spill Management : Neutralize with dilute acetic acid (1% v/v) followed by solidification with vermiculite .
- First Aid : For skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists .
Advanced: How does solvent polarity affect the aggregation behavior of this compound in supramolecular applications?
Answer:
- Dynamic Light Scattering (DLS) : In polar solvents (DMF/H₂O), observe micelle formation (hydrodynamic radius ~5 nm). In apolar solvents (toluene), aggregation shifts to J-type dimers .
- TEM/SAXS : Confirm morphological changes (e.g., micelles vs. vesicles) under varying dielectric constants.
- Theoretical Modeling : Use Gaussian09 to calculate solvation free energies and predict aggregation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
